molecular formula C9H8FNO3 B8200515 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B8200515
M. Wt: 197.16 g/mol
InChI Key: JTAIKGLZSDKJRJ-UHFFFAOYSA-N
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Description

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol is a bicyclic aromatic compound featuring a hydroxyl group at the 1-position, a fluorine atom at the 7-position, and a nitro group at the 4-position.

Properties

IUPAC Name

7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAIKGLZSDKJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 7-fluoro-2,3-dihydro-1H-inden-1-one to introduce the nitro group at the 4-position. This is followed by a reduction step to convert the ketone group to a hydroxyl group, yielding this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of this compound have shown effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa in various studies, suggesting its utility in developing new antibiotics .

Anticancer Research

The compound's structural analogs have been investigated for their anticancer properties. Studies have indicated that modifications to the indene structure can enhance the efficacy of compounds against cancer cells by modulating specific enzymatic activities involved in tumor growth . This suggests that 7-fluoro derivatives may serve as lead compounds in the design of new anticancer drugs.

Material Science

In material science, this compound is explored for its potential use in synthesizing novel polymers and materials with unique electronic properties. Its fluorinated structure can impart desirable characteristics such as increased thermal stability and chemical resistance, making it suitable for advanced material applications .

Case Studies

StudyApplicationFindings
Antimicrobial Activity StudyMedicinal ChemistryDemonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa with MIC values indicating strong antibacterial properties .
Anticancer Compound DevelopmentCancer ResearchStructural modifications led to enhanced activity against cancer cell lines, highlighting the potential for developing targeted therapies .
Polymer SynthesisMaterial ScienceInvestigated the use of fluorinated compounds in creating polymers with superior properties for industrial applications .

Mechanism of Action

The mechanism of action of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol is not fully understood. its biological effects are likely due to the interactions of its functional groups with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with 2,3-dihydro-1H-inden-1-ol derivatives, which are widely explored in drug discovery. Key structural variations among analogs include substituent type (e.g., nitro, fluoro, methyl) and position, which significantly influence reactivity, stability, and biological activity.

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituents Melting Point (°C) Molecular Weight Key Spectral Data (NMR/HRMS) Source
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol 7-F, 4-NO2, 1-OH N/A 225.18 N/A (Hypothetical)
6-Nitro-2,3-dihydro-1H-inden-1-ol (24e) 6-NO2, 1-OH N/A 179.15 1H-NMR: δ 8.58 (d, J = 5.0 Hz, 1H)
2-Methyl-6-nitro-2,3-dihydro-1H-inden-1-ol (22a) 2-CH3, 6-NO2, 1-OH 81–84 194.19 ESI-MS: [M + H]+ 194
(1R)-4-Fluoro-2,3-dihydro-1H-inden-1-ol 4-F, 1-OH N/A 166.15 N/A

Key Observations:

  • Nitro Group Position: The 4-nitro substituent in the target compound contrasts with 6-nitro derivatives (e.g., 24e and 22a).
  • Fluorine vs. Methyl Substituents: Fluorine’s electronegativity and small size could improve metabolic stability compared to bulkier groups like methyl or isopropyl .
Spectroscopic and Analytical Data
  • IR Spectroscopy: Methoxy and nitro analogs (e.g., 7-methoxy-4-methyl-indenol) show ν(OH) at 3412 cm⁻¹ and ν(NO2) at 1574 cm⁻¹ . The target compound’s IR would feature similar hydroxyl stretches and nitro symmetric/asymmetric vibrations.
  • HRMS: For 6-nitro-indenol (24e), [M − H]⁻ = 178.0513 (error: -0.3 ppm) . The target compound’s HRMS would align with its molecular formula (C9H7FNO3).

Biological Activity

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (CAS No. 2260959-50-8) is a compound of interest due to its potential biological activities. Structurally, it is characterized by a fluorine atom and a nitro group attached to the indene framework, which may influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C9_9H8_8FNO3_3, with a molar mass of 197.16 g/mol. Its predicted density is 1.498 g/cm³, and it has a boiling point of approximately 311.4 °C .

PropertyValue
Molecular FormulaC9_9H8_8FNO3_3
Molar Mass197.16 g/mol
Density1.498 g/cm³
Boiling Point311.4 °C
pKa13.11

The biological mechanisms through which indene derivatives exert their effects often involve modulation of key signaling pathways associated with cancer progression. These may include:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit receptor tyrosine kinases involved in angiogenesis and tumor growth .
  • Induction of Apoptosis : Many indene derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Although direct studies on this compound are scarce, related research provides insight into its potential applications:

  • Study on Indane Derivatives : A study demonstrated that several indane derivatives exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting that modifications like fluorination and nitro substitution could enhance their biological activity .
  • Antibacterial Properties : Compounds structurally similar to this compound have shown antibacterial activity against Gram-positive bacteria. This suggests that further exploration into its antibacterial properties could be beneficial .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

ParameterExample 1 Example 2
CatalystCuI (10 mol%)CuI (15 mol%)
SolventPEG-400:DMF (2:1)PEG-400:DMF (3:1)
Reaction Time12 hours12 hours
Yield30%42%

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Structural confirmation requires multimodal analysis:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton signals (δ 7.11–8.62 ppm) and hydroxyl peaks (broad, δ ~10 ppm) .
    • ¹⁹F NMR : Singlets near -110 to -120 ppm confirm fluorine substitution .
  • Mass Spectrometry : FAB-HRMS provides accurate molecular ion detection (e.g., m/z 335.1512 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemistry in dihydroindenol frameworks .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic FeatureReference
¹H NMRδ 8.62 (s, triazole H)
¹³C NMRδ 127.1 (aromatic C-F)
FAB-HRMSm/z 335.1512 [M+H]⁺

Advanced: How do the nitro and fluoro substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Nitro Group : Strong electron-withdrawing effect activates the ring for electrophilic substitution at meta positions .
  • Fluoro Group : Moderately deactivating but ortho/para-directing, altering regioselectivity in further functionalization .
  • Synergistic Effects : The nitro group enhances acidity of the hydroxyl group, facilitating deprotonation in basic conditions .

Experimental Design Tip:
Use DFT calculations to map electron density distribution and predict reaction sites .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:
Contradictions often arise from:

  • Impurity Profiles : Varying purification methods (e.g., column vs. recrystallization) affect yield and purity .
  • Solvent Effects : PEG-400’s viscosity may slow reaction kinetics, reducing apparent yield .
  • Analytical Sensitivity : Low-resolution NMR may miss split peaks, leading to misassignment .

Resolution Strategy:

  • Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Cross-validate data using high-field NMR (≥500 MHz) and HRMS .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:
Key challenges include:

  • Solvent Volume : PEG-400’s high viscosity complicates large-scale mixing; switch to THF/EtOAc blends .
  • Catalyst Recovery : Immobilize CuI on silica to reduce metal contamination .
  • Exothermic Reactions : Use jacketed reactors for nitro-group introduction to control temperature .

Q. Table 3: Scale-Up Optimization Parameters

ParameterLab Scale (mg)Pilot Scale (g)
Catalyst ReuseNot feasibleSilica-immobilized CuI
SolventPEG-400:DMFTHF:EtOAc (1:1)
Reaction Time12 hours18–24 hours

Advanced: How does the stereochemistry of the dihydroindenol core affect biological activity?

Methodological Answer:
The planar chirality of the indenol ring influences binding to biological targets (e.g., enzymes or receptors). For example:

  • Cis vs. Trans Hydroxyl-Nitro Arrangement : Cis configurations may enhance hydrogen-bonding interactions .
  • Fluoro Positioning : Para-fluorine maximizes dipole interactions in hydrophobic pockets .

Experimental Approach:

  • Synthesize enantiomers via chiral auxiliaries and test in bioassays .

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